Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate
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Description
Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They interact with their targets through various mechanisms, often involving intra- and intermolecular reactions .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Action Environment
It is known that the synthesis and functionalization of piperidine derivatives are influenced by various factors .
Biological Activity
Methyl (4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Carbamate Group : Contributes to the compound's stability and solubility.
- Pyrimidin-2-yloxy Group : Implicated in receptor binding and biological interactions.
- Piperidin-1-yl Group : Enhances pharmacological properties by influencing the compound's interaction with biological targets.
- Sulfonyl Group : Often associated with increased reactivity and potential for enzyme interaction.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymatic Inhibition : The sulfonyl moiety may facilitate binding to enzymes, potentially inhibiting their activity, which is crucial in pathways related to cancer and inflammation.
- Receptor Modulation : The pyrimidinyl group can engage with specific receptors, modulating their function and leading to downstream biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds similar in structure have demonstrated anticancer properties. For instance, derivatives containing pyrimidine rings have been reported to inhibit cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values ranging from 0.87 to 12.91 μM .
Enzyme Inhibition
This compound has potential as an enzyme inhibitor. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibition of these kinases can lead to apoptosis in tumor cells.
Study 1: Antitumor Activity
A study investigating the effects of pyrimidine-based compounds on cancer cell lines found that this compound exhibited significant cytotoxic effects. The mechanism was linked to increased caspase activity, indicating apoptosis .
Study 2: Pharmacological Profiling
In a pharmacological profiling study, the compound was assessed for its ability to inhibit specific enzymes involved in inflammatory pathways. Results indicated that it could effectively reduce inflammatory markers in vitro, suggesting its potential use as an anti-inflammatory agent .
Data Table: Biological Activity Summary
Activity Type | Effectiveness (IC50 μM) | Mechanism of Action |
---|---|---|
Anticancer | 0.87 - 12.91 | Inhibition of cell proliferation |
Enzyme Inhibition | Not specified | Inhibition of CDKs |
Anti-inflammatory | Not specified | Reduction of inflammatory markers |
Properties
IUPAC Name |
methyl N-[4-(3-pyrimidin-2-yloxypiperidin-1-yl)sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-25-17(22)20-13-5-7-15(8-6-13)27(23,24)21-11-2-4-14(12-21)26-16-18-9-3-10-19-16/h3,5-10,14H,2,4,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQFGRVGFKDBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.